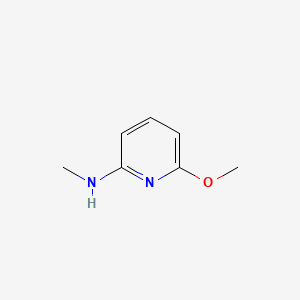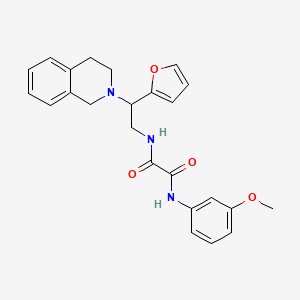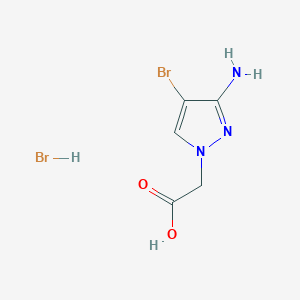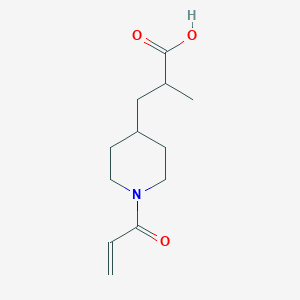![molecular formula C13H23NO3 B2898560 Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol CAS No. 273376-39-9](/img/structure/B2898560.png)
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a chemical compound with the molecular formula C13H23NO3. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities and have attracted significant attention in the field of synthetic organic chemistry .
Vorbereitungsmethoden
The synthesis of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process .
Analyse Chemischer Reaktionen
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also contains a nitrogen heterocycle fused to a cyclopentane ring and has significant potential in drug discovery.
Exo-3-amino-8-boc-8-azabicyclo[3.2.1]octane: This compound has an amino group instead of a hydroxymethyl group, which can lead to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYDBXMMSEFTR-FGWVZKOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129649 |
Source


|
| Record name | 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273207-58-2 |
Source


|
| Record name | 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2898485.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2898494.png)
![4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2898495.png)

![(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2898498.png)

